![molecular formula C29H31N3O4 B3331935 [1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate CAS No. 864760-28-1](/img/structure/B3331935.png)
[1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Overview
Description
[1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antituberculosis Activity
A study on similar compounds to the specified chemical shows promising results in antituberculosis activity. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate exhibited activity against Mycobacterium tuberculosis with significant inhibition of MTB DNA gyrase and non-cytotoxicity at certain concentrations (Jeankumar et al., 2013).
2. Antihypertensive Activity
Another study investigated compounds with similar structural features for antihypertensive activity. However, the compounds tested did not demonstrate remarkable antihypertensive activity (Takai et al., 1988).
3. Potential Central Nervous System Agents
Compounds with a piperidine moiety have been synthesized for potential use as central nervous system agents. The synthesis of specific analogues demonstrated marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity (Bauer et al., 1976).
4. Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to the specified compound, have been synthesized and evaluated as potential anticancer agents. Some synthesized compounds showed strong anticancer activities, indicating the potential of similar structures in cancer treatment (Rehman et al., 2018).
5. Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related in structure, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds showed substantial anti-AChE activity, important in the context of antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
[1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,21,25H,15-20H2,1H3,(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAECYRSHVNKUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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